Cas no 1344644-33-2 ((2R)-4-(4-chloro-2-fluorophenyl)butan-2-amine)

(2R)-4-(4-chloro-2-fluorophenyl)butan-2-amine 化学的及び物理的性質
名前と識別子
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- 1344644-33-2
- EN300-1985576
- (2R)-4-(4-chloro-2-fluorophenyl)butan-2-amine
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- インチ: 1S/C10H13ClFN/c1-7(13)2-3-8-4-5-9(11)6-10(8)12/h4-7H,2-3,13H2,1H3/t7-/m1/s1
- InChIKey: AZGVCFVFHNRVLN-SSDOTTSWSA-N
- ほほえんだ: ClC1C=CC(=C(C=1)F)CC[C@@H](C)N
計算された属性
- せいみつぶんしりょう: 201.0720553g/mol
- どういたいしつりょう: 201.0720553g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 154
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
(2R)-4-(4-chloro-2-fluorophenyl)butan-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1985576-0.1g |
(2R)-4-(4-chloro-2-fluorophenyl)butan-2-amine |
1344644-33-2 | 0.1g |
$1610.0 | 2023-06-03 | ||
Enamine | EN300-1985576-0.05g |
(2R)-4-(4-chloro-2-fluorophenyl)butan-2-amine |
1344644-33-2 | 0.05g |
$1537.0 | 2023-06-03 | ||
Enamine | EN300-1985576-10.0g |
(2R)-4-(4-chloro-2-fluorophenyl)butan-2-amine |
1344644-33-2 | 10g |
$7866.0 | 2023-06-03 | ||
Enamine | EN300-1985576-0.25g |
(2R)-4-(4-chloro-2-fluorophenyl)butan-2-amine |
1344644-33-2 | 0.25g |
$1683.0 | 2023-06-03 | ||
Enamine | EN300-1985576-0.5g |
(2R)-4-(4-chloro-2-fluorophenyl)butan-2-amine |
1344644-33-2 | 0.5g |
$1757.0 | 2023-06-03 | ||
Enamine | EN300-1985576-5.0g |
(2R)-4-(4-chloro-2-fluorophenyl)butan-2-amine |
1344644-33-2 | 5g |
$5304.0 | 2023-06-03 | ||
Enamine | EN300-1985576-1.0g |
(2R)-4-(4-chloro-2-fluorophenyl)butan-2-amine |
1344644-33-2 | 1g |
$1829.0 | 2023-06-03 | ||
Enamine | EN300-1985576-2.5g |
(2R)-4-(4-chloro-2-fluorophenyl)butan-2-amine |
1344644-33-2 | 2.5g |
$3585.0 | 2023-06-03 |
(2R)-4-(4-chloro-2-fluorophenyl)butan-2-amine 関連文献
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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5. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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6. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Shachi Mittal Analyst, 2019,144, 2635-2642
(2R)-4-(4-chloro-2-fluorophenyl)butan-2-amineに関する追加情報
Introduction to (2R)-4-(4-chloro-2-fluorophenyl)butan-2-amine (CAS No. 1344644-33-2)
(2R)-4-(4-chloro-2-fluorophenyl)butan-2-amine, also known by its CAS registry number 1344644-33-2, is a chiral organic compound with significant applications in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural properties and potential therapeutic applications. Recent studies have highlighted its role in the development of novel drug candidates, particularly in the areas of oncology and neurodegenerative diseases.
The molecular structure of (2R)-4-(4-chloro-2-fluorophenyl)butan-2-amine consists of a butanamine backbone with a substituted phenyl group. The stereochemistry at the second carbon atom (R configuration) plays a crucial role in determining its pharmacokinetic and pharmacodynamic properties. This configuration ensures optimal bioavailability and target specificity, making it a valuable molecule in drug design.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through various routes, including asymmetric catalysis and enantioselective reactions. These methods have significantly improved the yield and purity of the product, facilitating its use in preclinical studies. The incorporation of fluorine and chlorine substituents on the aromatic ring enhances the compound's lipophilicity, which is essential for crossing biological membranes and interacting with target proteins.
In terms of biological activity, (2R)-4-(4-chloro-2-fluorophenyl)butan-2-amine has demonstrated potent inhibitory effects on key enzymes involved in disease pathways. For instance, it has shown promise as an inhibitor of histone deacetylases (HDACs), which are implicated in cancer progression. Additionally, its ability to modulate neurotransmitter systems makes it a potential candidate for treating neurodegenerative disorders such as Alzheimer's disease.
The chiral center in this molecule is critical for its enantioselective interactions with biological targets. Research has shown that the (R)-enantiomer exhibits superior activity compared to its (S)-counterpart, underscoring the importance of stereochemistry in drug design. This finding aligns with the growing trend in pharmaceutical research toward exploiting chiral molecules for enhanced therapeutic outcomes.
From an analytical standpoint, the characterization of (2R)-4-(4-chloro-2-fluorophenyl)butan-2-amine has been achieved through advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These methods provide detailed insights into its molecular structure and purity, ensuring compliance with regulatory standards for pharmaceutical development.
In conclusion, (2R)-4-(4-chloro-2-fluorophenyl)butan-2-amine represents a promising compound with diverse applications in drug discovery. Its unique chemical properties, combined with recent advancements in synthetic and analytical chemistry, position it as a key player in the development of innovative therapeutic agents.
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